molecular formula C14H8FNO2 B572578 4-(3-Cyanophenyl)-3-fluorobenzoic acid CAS No. 1261960-89-7

4-(3-Cyanophenyl)-3-fluorobenzoic acid

Cat. No.: B572578
CAS No.: 1261960-89-7
M. Wt: 241.221
InChI Key: XEHSASRBHSRGRM-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)-3-fluorobenzoic acid is an organic compound that features a cyanophenyl group and a fluorobenzoic acid moiety

Mechanism of Action

The mechanism of action is not clear without specific context. In the case of pharmaceuticals, the mechanism of action usually refers to the specific biochemical interaction through which the drug substance produces its pharmacological effect .

Safety and Hazards

The safety data sheet for a similar compound, 4-Cyanophenyl isocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on developing more efficient and environmentally friendly synthesis methods for similar compounds. For instance, a recent study reported a scalable and green one-minute synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanophenyl)-3-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Preparation of Boronic Acid Derivative: The boronic acid derivative is prepared by reacting an appropriate aryl halide with a boron reagent under mild conditions.

    Coupling Reaction: The boronic acid derivative is then coupled with 3-fluorobenzoic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanophenyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(3-Cyanophenyl)-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Cyanophenyl)-2-fluorobenzoic acid
  • 4-(3-Cyanophenyl)-4-fluorobenzoic acid
  • 4-(3-Cyanophenyl)-3-chlorobenzoic acid

Uniqueness

4-(3-Cyanophenyl)-3-fluorobenzoic acid is unique due to the specific positioning of the fluorine and cyanophenyl groups, which confer distinct chemical and physical properties. This unique structure can result in different reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(3-cyanophenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-7-11(14(17)18)4-5-12(13)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHSASRBHSRGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681400
Record name 3'-Cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-89-7
Record name 3'-Cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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